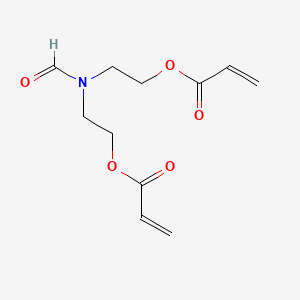
(Formylimino)di-2,1-ethanediyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Formylimino)di-2,1-ethanediyl acrylate is a chemical compound with the molecular formula C11H15NO5 and a molecular weight of 241.243 g/mol . It is also known by other names such as (Formylazanediyl)di(ethane-2,1-diyl) diprop-2-enoate and N,N-Bis(2-acryloxyethyl)formamide . This compound is used in various applications, including separation processes in high-performance liquid chromatography (HPLC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Formylimino)di-2,1-ethanediyl acrylate typically involves the reaction of acryloyl chloride with N,N-bis(2-hydroxyethyl)formamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(Formylimino)di-2,1-ethanediyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate groups can participate in polymerization reactions, forming polymers with various properties.
Substitution Reactions: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acryloyl Chloride: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the synthesis reaction.
Nucleophiles: Used in substitution reactions to modify the formyl group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield various polymers, while substitution reactions produce different derivatives .
Aplicaciones Científicas De Investigación
(Formylimino)di-2,1-ethanediyl acrylate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of (Formylimino)di-2,1-ethanediyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (Formylazanediyl)di(ethane-2,1-diyl) diprop-2-enoate
- N,N-Bis(2-acryloxyethyl)formamide
- 2-Propenoic acid, (formylimino)di-2,1-ethanediyl ester
Uniqueness
(Formylimino)di-2,1-ethanediyl acrylate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its versatility makes it valuable in multiple scientific and industrial applications .
Propiedades
Número CAS |
66028-30-6 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-[formyl(2-prop-2-enoyloxyethyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H15NO5/c1-3-10(14)16-7-5-12(9-13)6-8-17-11(15)4-2/h3-4,9H,1-2,5-8H2 |
Clave InChI |
MUNQTANGTJVMDW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCN(CCOC(=O)C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
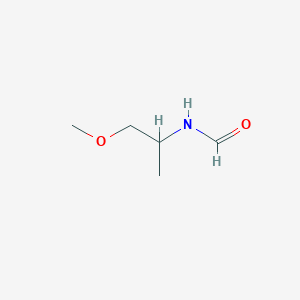
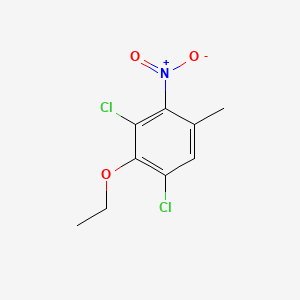

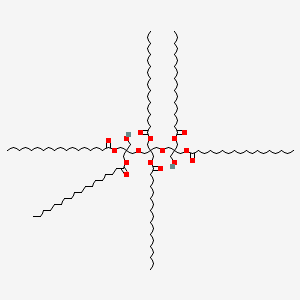

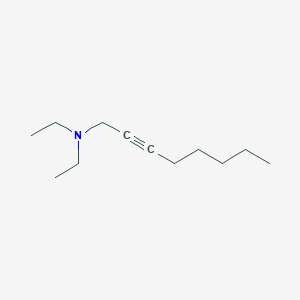
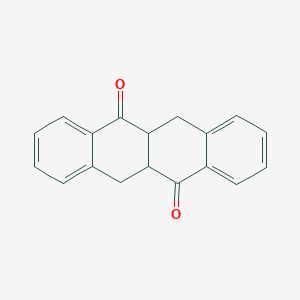


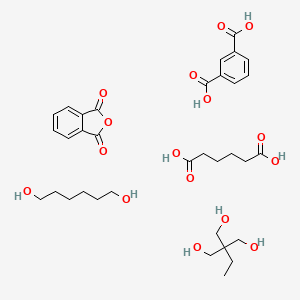
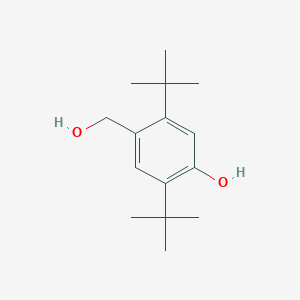
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
